

# Technical Guide: 2-Amino-2-(6-phenyl-3-pyridyl)acetic Acid Hydrochloride

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## Compound of Interest

Compound Name: 3-Pyridineacetic acid, 6-phenyl-

Cat. No.: B1511839

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CAS Number: 1134915-37-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-2-(6-phenyl-3-pyridyl)acetic Acid Hydrochloride, a pyridine-containing amino acid derivative. Due to the limited availability of specific experimental data for this compound, this guide also includes representative methodologies and conceptual frameworks based on closely related analogs and the broader class of pyridine derivatives.

## Physicochemical Properties

The following table summarizes the known physicochemical properties of 2-Amino-2-(6-phenyl-3-pyridyl)acetic Acid Hydrochloride.

| Property          | Value   | Source                                     |
|-------------------|---|--|
| CAS Number        | 1134915-37-9  | Chemical Supplier Catalogs                 |
| Molecular Formula | C <sub>13</sub> H <sub>14</sub> ClN <sub>2</sub> O <sub>2</sub> | Chemical Supplier Catalogs                 |
| Molecular Weight  | 265.72 g/mol  | Calculated                                 |
| Appearance        | White to off-white solid  | Typical for similar compounds              |
| Solubility        | Soluble in water  | Predicted based on hydrochloride salt form |

## Representative Experimental Protocols

While a specific, detailed synthesis protocol for 2-Amino-2-(6-phenyl-3-pyridyl)acetic Acid Hydrochloride is not readily available in the public domain, a general and convenient three-component synthesis for substituted pyridylacetic acid derivatives has been reported. This approach utilizes the dual reactivity of Meldrum's acid derivatives.[\[1\]](#)

### General Three-Component Synthesis of Substituted Pyridylacetic Acid Derivatives[\[1\]](#)

This method involves the reaction of a pyridine-N-oxide with a Meldrum's acid derivative, followed by nucleophilic ring-opening and decarboxylation.

Materials:

- Substituted Pyridine-N-Oxide
- Substituted Meldrum's Acid
- Activating Agent (e.g., TsCl, Ac<sub>2</sub>O)
- Nucleophile (e.g., alcohol, amine, Grignard reagent)
- Anhydrous Solvent (e.g., THF, Toluene)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, KOtBu)

#### General Procedure:

- **Activation and Substitution:** To a solution of the substituted pyridine-N-oxide and the Meldrum's acid derivative in an anhydrous solvent, the activating agent is added. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
- **Work-up and Isolation of Intermediate:** The reaction mixture is quenched, and the crude intermediate is isolated through extraction and solvent evaporation.
- **Nucleophilic Ring-Opening and Decarboxylation:** The crude intermediate is dissolved in a suitable solvent, and the nucleophile is added. For alcohol nucleophiles, a base like potassium tert-butoxide is often used. For amine nucleophiles, the reaction may require heating in a sealed vessel (e.g., microwave reactor).
- **Final Work-up and Purification:** The reaction is quenched, and the final product is purified using standard techniques such as column chromatography or recrystallization.

## Potential Biological Activity and Signaling Pathways

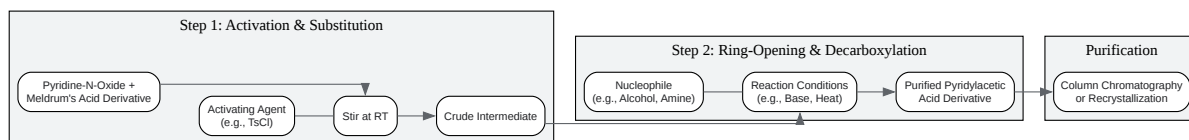
Pyridine-containing compounds are prevalent in a vast number of FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.<sup>[2][3]</sup> The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding to biological targets.<sup>[4]</sup>

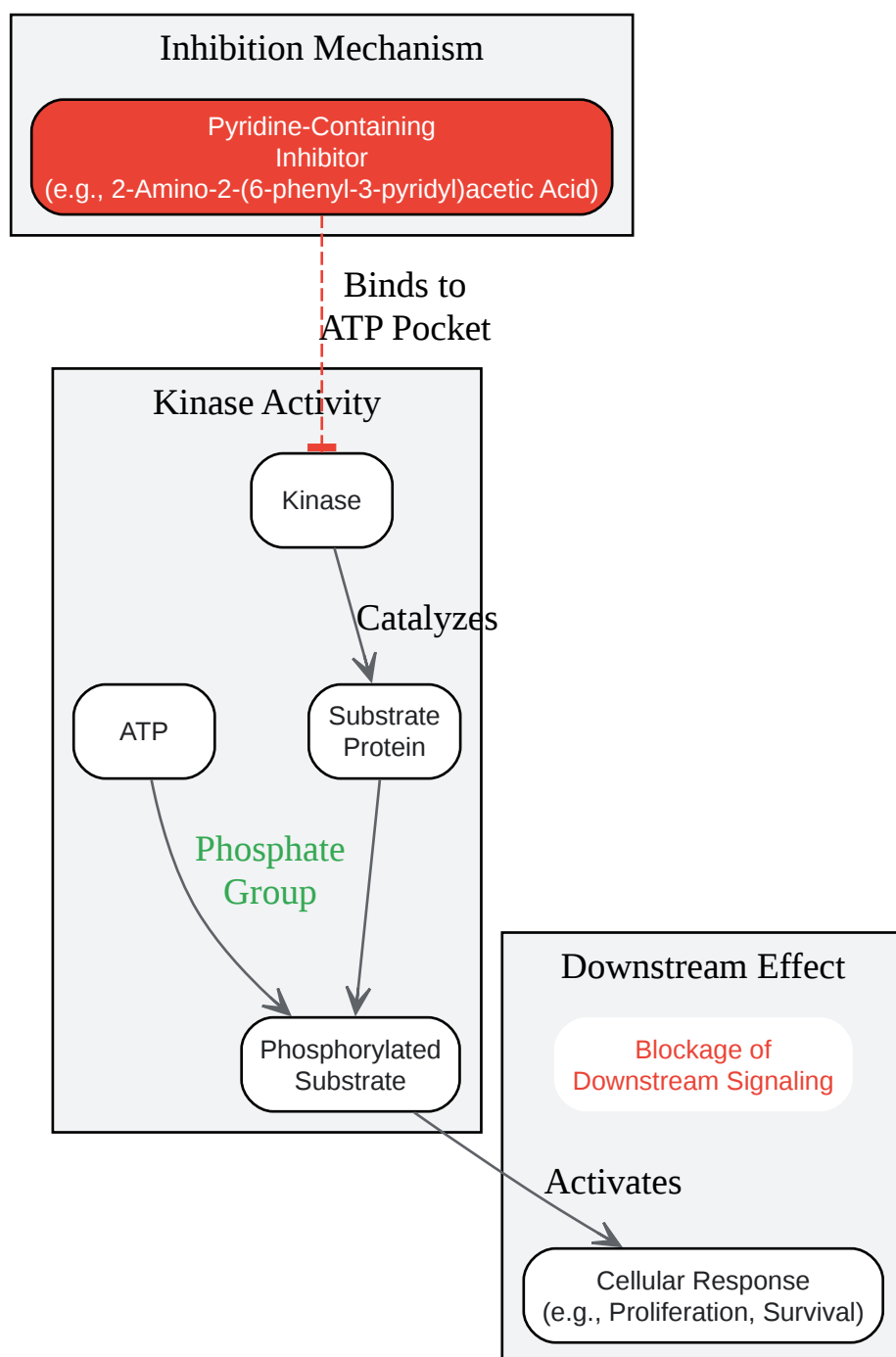
Many pyridine derivatives exert their therapeutic effects by inhibiting kinases or other key signaling pathways.<sup>[2][5]</sup> Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Pyridine-containing molecules can act as competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.

Due to the lack of specific biological data for 2-Amino-2-(6-phenyl-3-pyridyl)acetic Acid Hydrochloride, a conceptual signaling pathway is presented below to illustrate a common mechanism of action for pyridine-containing kinase inhibitors.

## Visualizations

## Experimental Workflow: Three-Component Synthesis of Pyridylacetic Acid Derivatives





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## References

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